Fluticasone Propionate synthesis pathway and impurities
Fluticasone Propionate synthesis pathway and impurities
An In-depth Technical Guide to the Synthesis and Impurities of Fluticasone (B1203827) Propionate (B1217596)
Introduction
Fluticasone propionate is a potent synthetic corticosteroid of the glucocorticoid family, widely utilized for its anti-inflammatory properties.[1][2] It is a cornerstone in the management of asthma and allergic rhinitis and is also used topically for various dermatological conditions.[2][3] The intricate molecular structure of fluticasone propionate necessitates a multi-step synthesis process where precise control over reaction conditions is critical to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).[4] This guide provides a detailed overview of a common synthesis pathway for fluticasone propionate, an analysis of the impurities that can arise during its manufacture, and the experimental methodologies for its synthesis and the preparation of its related substances.
Core Synthesis Pathway of Fluticasone Propionate
The chemical synthesis of fluticasone propionate is a complex process, with several reported routes. A prevalent and well-documented method starts from flumethasone (B526066), a related corticosteroid, which already contains the core steroid structure with the desired fluorine substitutions at the 6α and 9α positions.[1][5] The synthesis primarily involves the chemical transformation of the C-17 side chain.
The key transformations in this pathway include:
-
Oxidative Cleavage : The dihydroxyacetone side chain at C-17 of flumethasone is cleaved to form the 17β-carboxylic acid.
-
Thiocarboxylic Acid Formation : The resulting carboxylic acid is converted into a thiocarboxylic acid.
-
Propionylation : The tertiary hydroxyl group is esterified to introduce the propionate group.
-
Fluoromethylation : The final step involves the alkylation of the thioacid with a fluoromethylating agent to yield fluticasone propionate.
Experimental Protocols for Synthesis
Detailed experimental procedures are crucial for the successful synthesis of fluticasone propionate and its intermediates. The following protocols are based on documented laboratory-scale synthesis.
Synthesis of Compound I (17β-Carboxylic Acid Intermediate)
This protocol describes the oxidative cleavage of flumethasone to yield the key carboxylic acid intermediate.[6][7]
-
Materials :
-
Flumethasone: 30.0 g
-
Tetrahydrofuran (B95107) (THF): 165 mL
-
Periodic Acid: 25.0 g
-
Purified Water
-
-
Procedure :
-
In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.
-
Separately, dissolve 25.0 g of periodic acid in 225 mL of water.
-
Slowly add the periodic acid solution to the reaction flask, maintaining the temperature between 0-20°C.
-
Allow the reaction to proceed for 2 hours at 0-20°C.
-
After the reaction is complete, add 225 mL of purified water to the reaction mixture.
-
Maintain the temperature at 0-20°C and continue stirring for 40 minutes to induce crystallization.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with 90 mL of water.
-
Dry the filter cake at 40°C to obtain the off-white solid product.
-
| Product | Yield | Purity | Reference |
| Compound I | 99.12% | 98% | [6][7] |
Impurities in Fluticasone Propionate Synthesis
The manufacturing process of fluticasone propionate can lead to the formation of several impurities. These can be unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[8] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for these impurities.[8]
Below is a table summarizing some of the known impurities of fluticasone propionate.
| Impurity Name | Chemical Name | Molecular Formula | CAS Number | Reference |
| Impurity A (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid | C₂₄H₂₈F₂O₆ | 65429-42-7 | [9] |
| Impurity B (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17β-carbo(thioperoxoic) SO-Acid | C₂₄H₃₀F₂O₆S | 948566-12-9 | [10] |
| Impurity E (EP) | Not specified | C₂₅H₃₃F₃O₅S | 105613-90-9 | [10] |
| Impurity G (EP) | Not specified | C₄₃H₅₁F₅O₈S | 220589-37-7 | [10] |
| Impurity I (EP) | Not specified | C₄₈H₅₈F₄O₁₀S₃ | 960071-64-1 | [10] |
| Impurity K (EP) | Not specified | C₂₅H₃₁ClF₂O₅S | Not Available | [10] |
| Fluticasone Related Compound B (USP) | (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-Methyl-spiro[androsta-1,4-diene-17,5'-[6][11]oxathiolane]-2',3,4'-trione | C₂₂H₂₄F₂O₅S | 219719-95-6 | [] |
Synthesis Pathway of Key Impurities
The synthesis of specific impurities is often necessary for their use as reference standards in analytical method development and validation.[8] A patented method describes the synthesis of EP Impurity B (EP-ZB) and Impurity G (EP-ZG).[6][7]
The synthesis starts from the same "Compound I" intermediate obtained from flumethasone.
Experimental Protocols for Impurity Synthesis
The following outlines the initial steps for the synthesis of impurities as described in the patent literature.[6][7]
Synthesis of Impurity EP-ZB (Impurity B)
-
Starting Material : Compound I (prepared as described previously).
-
Procedure :
-
React Compound I with a sulfurizing agent.
-
The reaction product is subjected to post-treatment and purification via silica (B1680970) gel column chromatography to yield Impurity EP-ZB.
-
Synthesis of Impurity EP-ZG (Impurity G)
-
Starting Material : Compound I and Impurity EP-ZB.
-
Procedure :
-
Step 1 (Formation of Compound II) : React Compound I with an acylation agent (e.g., oxalyl chloride) to generate Compound II.[7]
-
Step 2 (Formation of Compound IV) : Condense Compound II with the previously synthesized Impurity EP-ZB to generate Compound IV.
-
Step 3 (Formation of Compound V) : React Compound IV with a sulfur agent in an organic solvent, catalyzed, to generate Compound V.
-
Step 4 (Formation of Compound VI) : React Compound V in the presence of an acid-binding agent to generate Compound VI.
-
Step 5 (Final Product) : React Compound VI with bromofluoromethane to yield Impurity EP-ZG.
-
Analytical Methods for Impurity Profiling
To ensure the quality and safety of fluticasone propionate, robust analytical methods are required for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques used.[13][14][15][16]
A validated stability-indicating HPLC method has been developed for the estimation of impurities in a combination nasal spray product containing fluticasone propionate.[13] Key parameters from a developed method are summarized below.
| Parameter | Value | Reference |
| Column | Baker bond phenyl hexyl, 250 × 4.6, 5 µm | [13] |
| Detection Wavelength | 239 nm | [13][15] |
| Limit of Detection (LOD) | 0.010 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.030 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.998 for impurities | [14] |
| Recovery | 90% - 110% | [13][14] |
Stress studies indicate that fluticasone propionate shows significant degradation under basic (15%) and acidic (8.7%) conditions, while being relatively stable under thermal and oxidative stress.[13][14]
Conclusion
The synthesis of fluticasone propionate is a well-defined but challenging process that requires careful control to minimize the formation of impurities. Understanding the synthesis pathway and the potential impurities is essential for drug development professionals to ensure the production of a safe, effective, and high-quality API that meets stringent regulatory standards. The use of advanced analytical techniques is critical for the detection and quantification of these impurities, thereby safeguarding patient health.
References
- 1. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]
- 2. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. nbinno.com [nbinno.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Synthesis method of fluticasone propionate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Fluticasone Propionate EP Impurity A | 65429-42-7 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 13. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. savaglobal.com [savaglobal.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
